molecular formula C9H17N B1430002 9-Methyl-6-azaspiro[3.5]nonane CAS No. 1427379-10-9

9-Methyl-6-azaspiro[3.5]nonane

Cat. No. B1430002
CAS RN: 1427379-10-9
M. Wt: 139.24 g/mol
InChI Key: RBFKADPKAMWGKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new synthesis of 2-oxa-7-azaspiro [3.5]nonane is described. Spirocyclic oxetanes, including 2-oxa-6-azaspiro [3.3]heptane were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid .


Molecular Structure Analysis

The 9-methyl-6-azaspiro[3.5]nonane molecule contains a total of 28 bond(s). There are 11 non-H bond(s), 1 four-membered ring(s), 1 six-membered ring(s), and 1 secondary amine(s) (aliphatic) .

Scientific Research Applications

Organic Synthesis

“9-Methyl-6-azaspiro[3.5]nonane” has a unique structure that makes it an excellent candidate for studying organic synthesis. It could be used in the synthesis of complex molecules, as its spirocyclic structure could introduce interesting properties to the synthesized compounds .

Drug Development

This compound could be valuable in medicinal chemistry . For instance, spirocyclic oxetanes like “9-Methyl-6-azaspiro[3.5]nonane” were proposed as structural alternatives to ubiquitous morpholine in medicinal chemistry . They could potentially enable higher binding affinities to certain active sites, offering the hydrogen bonding capacity necessary for efficient binding .

Safety and Hazards

The safety information for 9-Methyl-6-azaspiro[3.5]nonane indicates that it is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Spirocyclic oxetanes such as 2-oxa-6-azaspiro [3.3]heptane and 2-oxa-7-azaspiro [3.5]nonane were proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . Future research should focus on addressing its limitations and exploring its potential for new applications.

properties

IUPAC Name

9-methyl-6-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-8-3-6-10-7-9(8)4-2-5-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFKADPKAMWGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC12CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302575
Record name 6-Azaspiro[3.5]nonane, 9-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1427379-10-9
Record name 6-Azaspiro[3.5]nonane, 9-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427379-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azaspiro[3.5]nonane, 9-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-6-azaspiro[3.5]nonane
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9-Methyl-6-azaspiro[3.5]nonane
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Reactant of Route 5
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Reactant of Route 6
9-Methyl-6-azaspiro[3.5]nonane

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